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molecular formula C11H14OS B184254 P-(Methylthio)isobutyrophenone CAS No. 53207-58-2

P-(Methylthio)isobutyrophenone

Cat. No. B184254
M. Wt: 194.3 g/mol
InChI Key: VYUGBDJOQZSDQV-UHFFFAOYSA-N
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Patent
US06022906

Procedure details

149.2 g (0.77 mol) of 2-methyl-1-[4-(methylthio)-phenyl]-propan-1-one, prepared by acylating thioanisol (as is described in EP-A-3002), are dissolved in 770 ml of methylene chloride. 0.2 ml of chlorosulfonic acid and 123.0 g (0.77 mol) of bromine are added dropwise slowly to this solution, with cooling, at room temperature. After stirring overnight, the solution is concentrated and is then reacted further as described below.
Quantity
149.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.2 mL
Type
reactant
Reaction Step Four
Quantity
123 g
Type
reactant
Reaction Step Four
Quantity
770 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:13])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([S:11][CH3:12])=[CH:7][CH:6]=1)=[O:4].C1(SC)C=CC=CC=1.CC(C1C=CC(OCC(O)COC(C=C)=O)=CC=1)(C1C=CC(OCC(O)COC(C=C)=O)=CC=1)C.ClS(O)(=O)=O.[Br:62]Br>C(Cl)Cl>[Br:62][C:2]([CH3:13])([CH3:1])[C:3]([C:5]1[CH:6]=[CH:7][C:8]([S:11][CH3:12])=[CH:9][CH:10]=1)=[O:4]

Inputs

Step One
Name
Quantity
149.2 g
Type
reactant
Smiles
CC(C(=O)C1=CC=C(C=C1)SC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)SC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C1=CC=C(C=C1)OCC(COC(=O)C=C)O)C2=CC=C(C=C2)OCC(COC(=O)C=C)O
Step Four
Name
Quantity
0.2 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
123 g
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
770 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated
CUSTOM
Type
CUSTOM
Details
is then reacted further

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC(C(=O)C1=CC=C(C=C1)SC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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